molecular formula C21H18ClN3O B3004484 1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 862828-13-5

1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B3004484
CAS No.: 862828-13-5
M. Wt: 363.85
InChI Key: MMYKOMFQHHQVRN-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H18ClN3O and its molecular weight is 363.85. The purity is usually 95%.
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Biological Activity

1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, also known by its CAS number 862828-13-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including anticancer, antibacterial, and antifungal properties.

Chemical Structure

The compound has a complex structure featuring a pyrrolidinone ring and a benzimidazole moiety. The presence of the 5-chloro-2-methylphenyl group and the prop-2-yn-1-yl substituent contributes to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidinone core followed by functionalization with the benzimidazole and chloromethyl phenyl groups. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. For instance:

Cell LineIC50 (µM)
A549 (Lung)6.75 ± 0.19
HCC827 (Lung)6.26 ± 0.33
NCI-H358 (Lung)6.48 ± 0.11

The compound demonstrated significant cytotoxicity in both 2D and 3D assay formats against lung cancer cells, indicating its potential as an effective therapeutic agent in oncology .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against various fungal strains. The specific MIC values are still under investigation but preliminary data indicate potential efficacy against common pathogens.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of lung cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to controls. Further molecular dynamics simulations suggested that the compound interacts with key proteins involved in cancer cell proliferation and survival, supporting its role as a potential therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Chloro substitution enhances lipophilicity and cellular uptake.
  • Pyrrolidinone ring is crucial for binding affinity to biological targets.
  • Benzimidazole moiety contributes to anticancer activity through interference with DNA synthesis.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O/c1-3-10-24-18-7-5-4-6-17(18)23-21(24)15-11-20(26)25(13-15)19-12-16(22)9-8-14(19)2/h1,4-9,12,15H,10-11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYKOMFQHHQVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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